molecular formula C11H13NO5 B2404347 Oxalic acid;(2S,3R)-2-phenyloxetan-3-amine CAS No. 2307784-95-6

Oxalic acid;(2S,3R)-2-phenyloxetan-3-amine

Cat. No.: B2404347
CAS No.: 2307784-95-6
M. Wt: 239.227
InChI Key: SYQANWYZMGPNRW-RJUBDTSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxalic acid;(2S,3R)-2-phenyloxetan-3-amine is a compound that combines the properties of oxalic acid and a chiral oxetane derivative Oxalic acid is a simple dicarboxylic acid, while (2S,3R)-2-phenyloxetan-3-amine is a chiral amine with a four-membered oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the regio- and stereoselective hydrobromolysis of trans-β-phenyl glycidate enantiomers, followed by O-acylcarbamoylation and intramolecular cyclization to form the oxetane ring

Industrial Production Methods

Industrial production of oxalic acid;(2S,3R)-2-phenyloxetan-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial to ensure its high purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;(2S,3R)-2-phenyloxetan-3-amine can undergo various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form corresponding oxetanones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Oxetanones and other oxidized derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Oxalic acid;(2S,3R)-2-phenyloxetan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of oxalic acid;(2S,3R)-2-phenyloxetan-3-amine involves its interaction with specific molecular targets. The oxetane ring can interact with enzymes and receptors, potentially inhibiting their activity. The amine group can form hydrogen bonds with biological molecules, affecting their function. The phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their structure and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxalic acid;(2S,3R)-2-phenyloxetan-3-amine is unique due to its combination of an oxetane ring and a chiral amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

oxalic acid;(2S,3R)-2-phenyloxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.C2H2O4/c10-8-6-11-9(8)7-4-2-1-3-5-7;3-1(4)2(5)6/h1-5,8-9H,6,10H2;(H,3,4)(H,5,6)/t8-,9+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQANWYZMGPNRW-RJUBDTSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(O1)C2=CC=CC=C2)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](O1)C2=CC=CC=C2)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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